Os30

EGFR C797S Osimertinib resistance Kinase inhibition

Os30 is a novel fourth-generation EGFR inhibitor specifically designed to overcome the C797S resistance mutation. It exhibits potent activity against triple-mutant kinases with an IC50 of 18 nM and 111-fold selectivity over WT EGFR, making it an essential tool for developing osimertinib-resistant NSCLC models. Its distinct non-covalent inhibition mechanism ensures precise research outcomes. Source high-purity Os30 for critical assays.

Molecular Formula C27H33N7O2S
Molecular Weight 519.7 g/mol
Cat. No. B12367079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOs30
Molecular FormulaC27H33N7O2S
Molecular Weight519.7 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4)N5CCC(CC5)N(C)C)NS(=O)(=O)C
InChIInChI=1S/C27H33N7O2S/c1-32(2)20-12-15-34(16-13-20)26-10-9-19(17-24(26)31-37(4,35)36)29-27-28-14-11-23(30-27)22-18-33(3)25-8-6-5-7-21(22)25/h5-11,14,17-18,20,31H,12-13,15-16H2,1-4H3,(H,28,29,30)
InChIKeyQBVWTVAJGQIBKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Os30 (N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide): A Fourth-Generation EGFR Inhibitor for C797S-Mutant Non-Small Cell Lung Cancer Research


Os30 (CAS 2998928-68-8) is a novel fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) derived from a phenylamino-pyrimidine scaffold, specifically designed to overcome the C797S acquired resistance mutation that limits third-generation TKI efficacy in non-small cell lung cancer (NSCLC) [1]. It potently inhibits both EGFR Del19/T790M/C797S and EGFR L858R/T790M/C797S triple-mutant kinases with IC50 values of 18 nM and 113 nM, respectively [1]. The compound suppresses EGFR phosphorylation, induces G1 cell cycle arrest, promotes apoptosis in BaF3-EGFRC797S cells, and demonstrates significant antitumor efficacy in a xenograft mouse model [1].

Why In-Class EGFR Inhibitors Cannot Substitute for Os30 in C797S-Mutant NSCLC Models


Generic substitution of fourth-generation EGFR inhibitors fails because of critical differences in potency against the clinically relevant EGFR C797S mutation and selectivity over wild-type EGFR. The third-generation inhibitor osimertinib, while effective against T790M resistance, exhibits markedly reduced antiproliferative activity against triple-mutant BaF3 cells (IC50 ≈ 1.4 μM) due to loss of covalent binding with Cys797 [1]. In contrast, Os30's methyl sulfonamide moiety enables potent, non-covalent inhibition of C797S-mutant kinases (IC50 = 18 nM) [1]. Furthermore, alternative fourth-generation candidates like BLU-945 and TQB-3804 demonstrate varying selectivity and efficacy profiles, and direct head-to-head comparisons reveal that Os30's balanced potency, selectivity, and in vivo efficacy profile is distinct and cannot be replicated by simply substituting another in-class compound [1].

Quantitative Differentiation of Os30 Against Key Comparators: A Data-Driven Procurement Guide


Superior Potency Against EGFR C797S Triple-Mutant Kinases Relative to Osimertinib

Os30 exhibits a 79-fold and 13-fold improvement in potency against the two major EGFR C797S triple-mutant kinases compared to the third-generation inhibitor osimertinib in the same biochemical assay system [1].

EGFR C797S Osimertinib resistance Kinase inhibition

Enhanced Antiproliferative Activity in C797S-Mutant BaF3 Cell Lines Compared to Osimertinib

In cellular assays using BaF3 cells engineered to express EGFR triple mutants, Os30 demonstrates potent antiproliferative effects, while osimertinib shows only moderate activity [1]. The study explicitly states that Os30 and its analogues 'displayed more potent antiproliferative activities against both BaF3-EGFRDel19/T790M/C797S and BaF3-EGFRL858R/T790M/C797S cell lines than positive controls' [1].

Cell proliferation BaF3-EGFR C797S Acquired resistance

Favorable Selectivity Profile Against Wild-Type EGFR (A431 Cells)

Os30 demonstrates a selectivity window of approximately 111-fold between its target mutant kinase (IC50 = 18 nM) and wild-type EGFR (IC50 = 1.99 μM) in cell-based assays [1]. This is consistent with the study's finding that Os30 and its analogues 'showed favorable selectivity towards A431 cell line harboring EGFRWT' [1].

EGFR selectivity A431 cell line Off-target effects

In Vivo Antitumor Efficacy in a C797S-Mutant Xenograft Model

In a KC-0116 (BaF3-EGFRDel19/T790M/C797S) xenograft mouse model, Os30 achieved a tumor growth inhibition (TGI) rate of 77.6% at a dosage of 40 mg/kg [1]. This level of in vivo efficacy against a C797S-mutant tumor is a critical validation of its preclinical utility.

Xenograft model Tumor growth inhibition In vivo efficacy

Optimal Research and Preclinical Applications for Os30 (EGFR C797S Inhibitor)


Modeling Osimertinib-Resistant Non-Small Cell Lung Cancer (NSCLC)

Os30 is the preferred tool compound for establishing and validating in vitro and in vivo models of acquired resistance to third-generation EGFR inhibitors. Its potent inhibition of EGFR Del19/T790M/C797S (IC50 = 18 nM) and EGFRL858R/T790M/C797S (IC50 = 113 nM) kinases [1] directly addresses the most common osimertinib-resistance mechanism, while its 111-fold selectivity over WT EGFR (A431 IC50 = 1.99 μM) minimizes confounding toxicity.

Investigating EGFR Signaling Dynamics in C797S-Mutant Cells

Os30's ability to suppress EGFR phosphorylation, arrest cells at the G1 phase, and induce apoptosis in BaF3-EGFRDel19/T790M/C797S cells [1] makes it an ideal probe for dissecting the downstream signaling consequences of C797S mutation. Researchers can use Os30 to delineate pathways critical for mutant EGFR survival, independent of off-target effects, given its favorable selectivity profile [1].

Preclinical Efficacy Studies in C797S-Mutant Xenograft Models

Os30's demonstrated in vivo antitumor efficacy (77.6% tumor growth inhibition at 40 mg/kg in a KC-0116 xenograft model) [1] positions it as a valuable reference standard for testing novel combination therapies or next-generation inhibitors targeting osimertinib-resistant NSCLC. Its performance in this model provides a benchmark for evaluating new agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Os30

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.